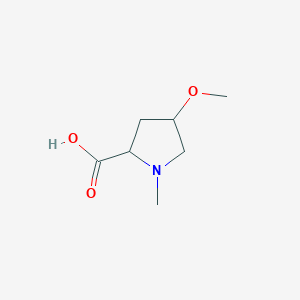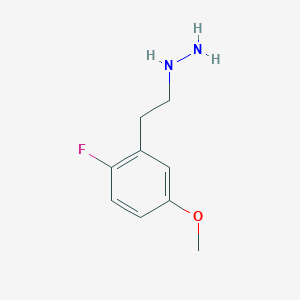
(2-Fluoro-5-methoxyphenethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-5-methoxyphenethyl)hydrazine is an organic compound with the molecular formula C9H12FN2O It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the second position and a methoxy group at the fifth position, and the ethylamine chain is replaced with a hydrazine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxyphenethyl)hydrazine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluoro-5-methoxybenzaldehyde.
Formation of Phenethylamine Derivative: The benzaldehyde is then subjected to a reductive amination reaction with ethylamine to form 2-fluoro-5-methoxyphenethylamine.
Hydrazine Substitution: The final step involves the reaction of 2-fluoro-5-methoxyphenethylamine with hydrazine hydrate under acidic conditions to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-5-methoxyphenethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation Products: Azides, nitroso compounds.
Reduction Products: Amines, hydrazones.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
(2-Fluoro-5-methoxyphenethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Fluoro-5-methoxyphenethyl)hydrazine involves its interaction with various molecular targets, including enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the fluorine and methoxy substituents influence the compound’s binding affinity and specificity for different targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluoro-5-methoxyphenyl)hydrazine
- (2-Fluoro-5-methoxybenzyl)hydrazine
- (2-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
Uniqueness
(2-Fluoro-5-methoxyphenethyl)hydrazine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which impart distinct electronic and steric properties. These substituents enhance the compound’s reactivity and potential biological activity compared to similar compounds without these groups.
Propriétés
Formule moléculaire |
C9H13FN2O |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
2-(2-fluoro-5-methoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H13FN2O/c1-13-8-2-3-9(10)7(6-8)4-5-12-11/h2-3,6,12H,4-5,11H2,1H3 |
Clé InChI |
KOUDLQNWDGPDBI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)F)CCNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B13136357.png)
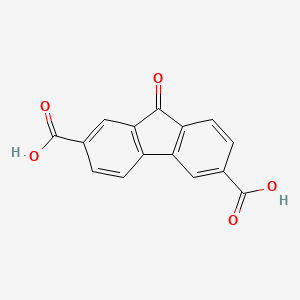
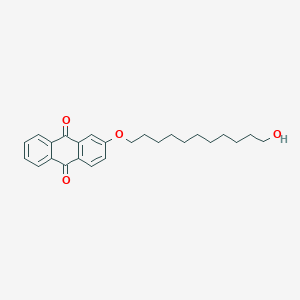
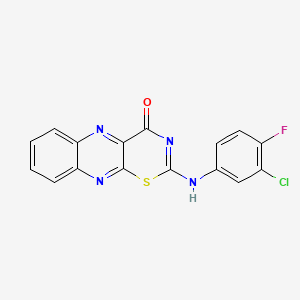
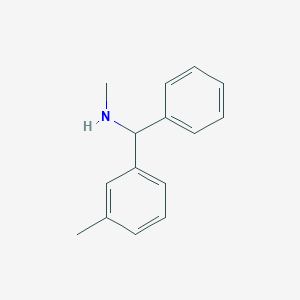
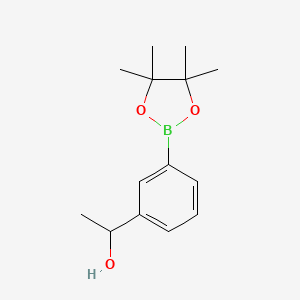
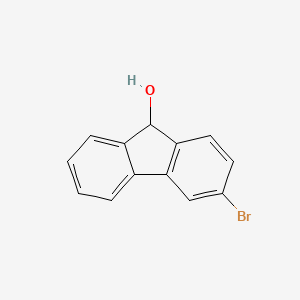
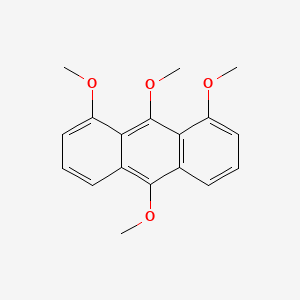
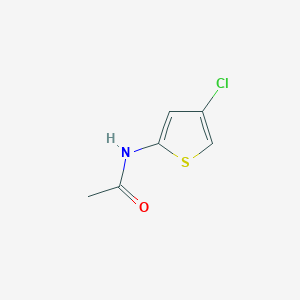

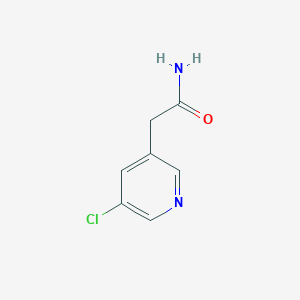
![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)

